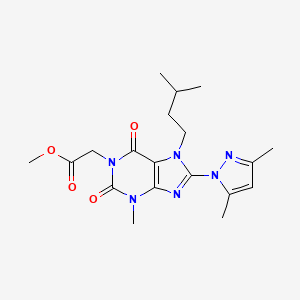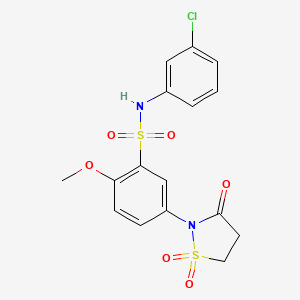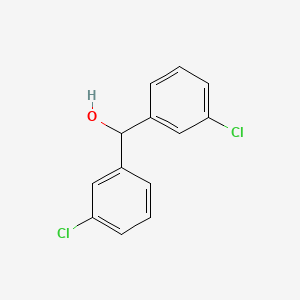
3,3'-Dichlorobenzhydrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-Dichlorobenzhydrol: is an organic compound characterized by the presence of two 3-chlorophenyl groups attached to a central methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)methanol typically involves the reaction of 3-chlorobenzophenone with a suitable reducing agent. One common method is the reduction of 3-chlorobenzophenone using sodium borohydride in an alcoholic solvent such as ethanol. The reaction proceeds under mild conditions, yielding bis(3-chlorophenyl)methanol as the primary product .
Industrial Production Methods: In an industrial setting, the production of bis(3-chlorophenyl)methanol may involve the use of more efficient and scalable methods. For example, the Grignard reaction can be employed, where 3-chlorophenylmagnesium bromide reacts with formaldehyde to produce bis(3-chlorophenyl)methanol . This method allows for the large-scale production of the compound with high purity.
化学反应分析
Types of Reactions: 3,3'-Dichlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(3-chlorophenyl)ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of bis(3-chlorophenyl)methanol can yield bis(3-chlorophenyl)methane.
Substitution: The hydroxyl group in bis(3-chlorophenyl)methanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for conversion to bis(3-chlorophenyl)methyl chloride.
Major Products Formed:
Oxidation: Bis(3-chlorophenyl)ketone.
Reduction: Bis(3-chlorophenyl)methane.
Substitution: Bis(3-chlorophenyl)methyl chloride.
科学研究应用
Chemistry: 3,3'-Dichlorobenzhydrol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of bis(3-chlorophenyl)ketone and other derivatives.
Biology and Medicine: In biological research, bis(3-chlorophenyl)methanol is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and antifungal activities .
Industry: The compound finds applications in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用机制
The mechanism of action of bis(3-chlorophenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research .
相似化合物的比较
Bis(4-chlorophenyl)methanol: Similar structure but with chlorine atoms at the para position.
Bis(2-chlorophenyl)methanol: Chlorine atoms at the ortho position.
Bis(3-bromophenyl)methanol: Bromine atoms instead of chlorine.
Uniqueness: 3,3'-Dichlorobenzhydrol is unique due to the specific positioning of the chlorine atoms at the meta position, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s interactions with other molecules and its overall stability.
属性
IUPAC Name |
bis(3-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLHIEZLGKFQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2786698.png)
![3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2786699.png)
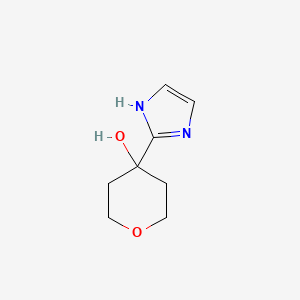
![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)


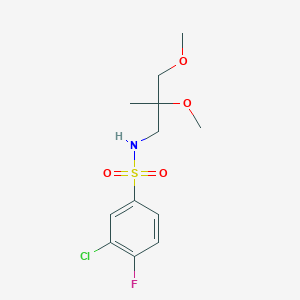
![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)

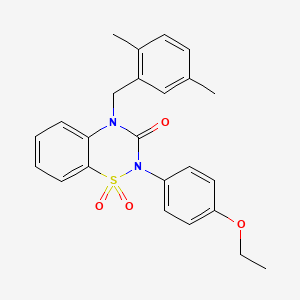
![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)
